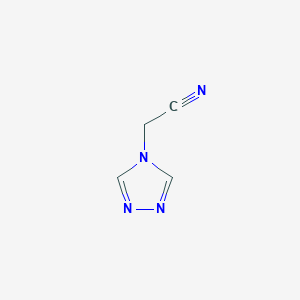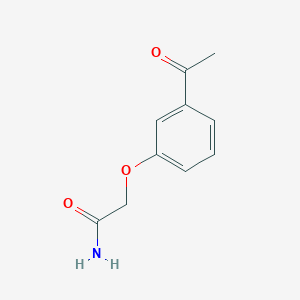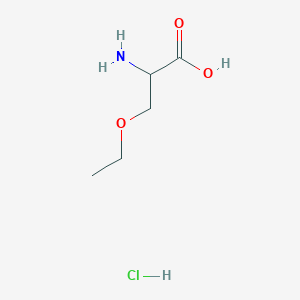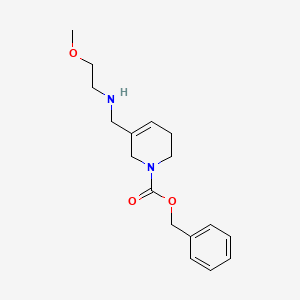
2-(4H-1,2,4-triazol-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4H-1,2,4-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the reaction of 4H-1,2,4-triazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, the triazole ring can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,4-Triazol-1-yl)acetonitrile: Similar in structure but differs in the position of the triazole ring attachment.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Contains a benzoic acid group instead of an acetonitrile group.
Uniqueness
2-(4H-1,2,4-triazol-4-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H4N4 |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-4-yl)acetonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-3-6-7-4-8/h3-4H,2H2 |
Clave InChI |
JMESXTMBVALUSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CN1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)

